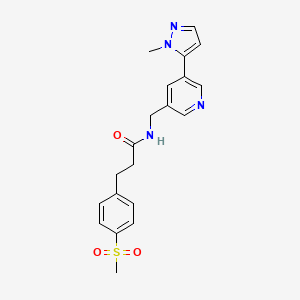

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

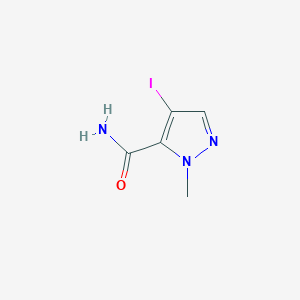

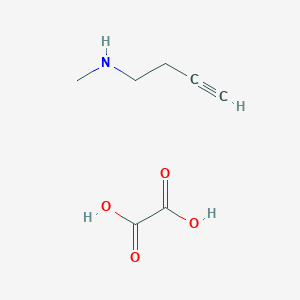

“2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2126160-78-7 . It has a molecular weight of 229.66 . The IUPAC name for this compound is 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3.ClH/c12-10(13)9-7-3-1-2-4-8(7)14-6-5-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Hydrogen-Bonded Assembly in Benzazepine Derivatives

Benzazepine derivatives, including those related to 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride, have been studied for their unique hydrogen-bonded assemblies, which are relevant in the development of molecular materials and understanding molecular interactions. Research has highlighted the structural diversity of benzazepine derivatives, showing hydrogen-bonded assembly ranging from zero to three dimensions, indicating their potential in designing new materials with specific properties (Guerrero et al., 2014).

Synthetic Approaches to Benzoxazepines

Studies on the synthesis of tetracyclic 1,5-benzoxazepines have been reported, showcasing methods to create these compounds from heterocyclic precursors. These synthetic pathways are critical for the development of new pharmaceuticals and research chemicals, demonstrating the versatility and reactivity of benzoxazepine frameworks (Sekhar et al., 2001).

Novel Tetrahydro-1-benzazepine-2-carboxylic Acids

A concise and efficient approach to synthesize novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids has been developed. These compounds, derived from 2-(allylaryl)glycinates, are important for their potential biological activities and applications in drug discovery, highlighting the functional versatility of the benzazepine core (Guerrero et al., 2020).

Dopaminergic Activity of Benzazepines

Research into substituted tetrahydrobenzazepines has identified their potential dopaminergic activity, suggesting applications in treating neurological disorders. These findings underline the importance of benzazepine derivatives in medicinal chemistry and neuroscience research (Pfeiffer et al., 1982).

Functionalized Arylethers from Benzoxazepines

The functionalization of arylethers through the ring-opening of dibenzoxazepines has been explored, providing valuable insights into chemical reactivity and the potential for developing new materials or chemical intermediates. This research demonstrates the utility of benzoxazepine derivatives in organic synthesis and material science (Doherty et al., 2003).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)9-7-3-1-2-4-8(7)14-6-5-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDKFWJRUQEMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)

![3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde](/img/structure/B2576820.png)

![4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2576823.png)

![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2576824.png)